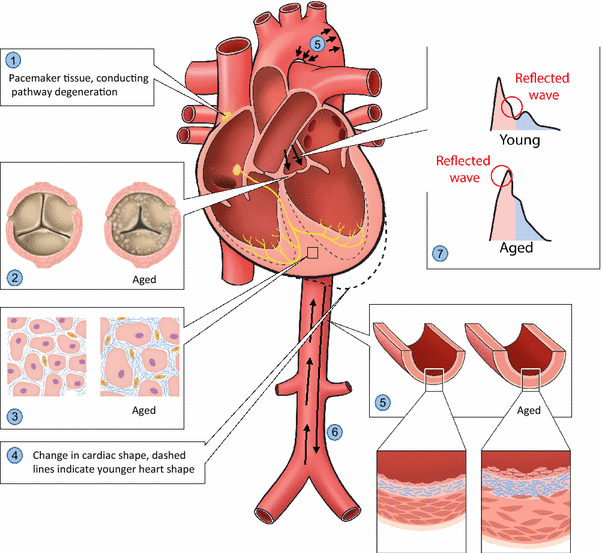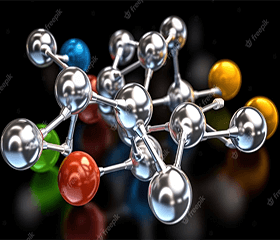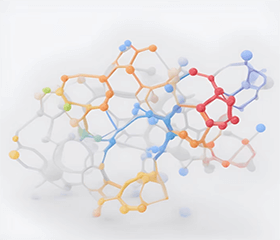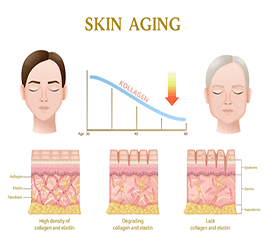Cardiovascular disease (CVD) is a general term for conditions affecting the heart or blood vessels. It's usually associated with a build-up of fatty deposits inside the arteries (atherosclerosis) and an increased risk of blood clots. CVD includes coronary artery diseases (CAD) such as angina and myocardial infarction (commonly known as a heart attack). Other CVDs include stroke, heart failure, hypertensive heart disease, rheumatic heart disease, cardiomyopathy, abnormal heart rhythms, congenital heart disease, valvular heart disease, carditis, aortic aneurysms, peripheral artery disease, thromboembolic disease, and venous thrombosis. Cardiovascular diseases are the leading cause of death globally. An estimated 17.9 million people died from CVDs in 2019, representing 32% of all global deaths. Of these deaths, 85% were due to heart attack and stroke.
The arterial system is composed of a branching network of elastic conduits (aorta) and high resistance vessels (small arterioles and capillaries), which constitute a hydraulic filter converting the intermittent output from the heart into steady capillary flow. The arterial pulse waveform is derived from the complex interaction of the left ventricular stroke volume, the physiological properties of the arterial tree (arterial compliance), and the viscous properties of blood.
Vascular aging contributes to the age-dependent rise in hypertension and atherosclerotic disease. Aging in itself confers a greater risk for the disease than the conventional risk factors such as lipid levels, smoking, diabetes, and sedentary lifestyle. In the larger elastic arteries there is increase in collagen content, covalent cross linking of the collagen, elastin fracture, and calcification and reduction in the elastin content with aging. There are also changes in endothelial function, wall thickness media to lumen ratio, and arterial stiffness with aging.

Endothelium changes arterial structure and function by producing vaso‐active substances like nitric oxide (potent vasodilator) and endothelin (potent vaso‐constrictor and procoagulant). With age, endothelin production increases and nitric oxide production decreases. This favors a pro‐coagulant state and promotes vascular smooth muscle growth. In disease states such as hypertension and diabetes this sequence is exaggerated causing an increased risk of CV events.
Compliance is a functional property of the artery and it reduces with age as mentioned earlier. Compliance is defined as the unit change in volume induced by a unit change in pressure. The age related increase in systolic blood pressure (SBP) is greater compared with the increase in diastolic blood pressure (DBP). Reduced compliance causes earlier return of the reflected wave and this wave arrives in systole rather than diastole and causes a disproportionate rise in systolic pressure and increases PP. This increases cardiac workload and reduces coronary flow in diastole.
An FDA-approved drug to lower blood sugar in adults with Type 2 diabetes also may decrease blood vessel dysfunction associated with aging, according to a new study from the University of Missouri School of Medicine. Researchers initially examined the role aging plays in human blood vessel function and stiffness. Then they evaluated how treatment with the sodium glucose co-transporter 2 (SGLT2) inhibitor empagliflozin (Empa) improved blood vessel function and reduced arterial stiffness in aged male mice.

Evidence from different clinical trials demonstrates that inhibition of the sodium glucose co-transporter 2 (SGLT2) results in decreased cardiovascular events and CVD-related mortality in both patients with and without diabetes. Indeed, while SGLT2 inhibitors were originally designed as glucose lowering agents, growing evidence supports their beneficial, non-glucose lowering dependent, renal, and cardiovascular effects. In particular, the SGLT2 inhibitor empagliflozin (Empa) has been shown to reduce cardiovascular mortality and nonfatal myocardial infarction, stroke, and cardiovascular death regardless of the presence of type 2 diabetes.
However, the extent to which the favorable cardiovascular effects of SGLT2 inhibitors are translatable to aging remains unknown. Given the above, the potential impact of SGLT2 inhibition on aging-related endothelial dysfunction, arterial stiffening, and remodeling warrants investigation. Herein, we first confirmed in a cohort of adult human subjects that aging is associated with impaired endothelial function and increased arterial stiffness and that these two variables are inversely correlated. Next, we investigated whether treatment with the SGLT2 inhibitor, Empa, for 6 weeks ameliorates endothelial dysfunction and reduces arterial stiffness in aged mice with confirmed vascular dysfunction. Complementary experiments were also performed in cultured vascular smooth muscle cells treated with Empa.
The aging-related increase in aortic diameter and reduction in shear stress occurs in parallel with endothelial dysfunction and changes in arterial wall composition, two major contributors to aortic stiffening. SGLT2 inhibition for 6 weeks reduced thoracic aorta stiffness when compared with controls. Additionally, SGLT2 inhibition decreased internal aortic diameter and significantly increased mean shear rate compared with the control group.
Oxidative stress has been associated with the genesis of aging-related endothelial dysfunction and increased arterial stiffness. Here, the researchers show that SGLT2 inhibition results in lower plasma MDA levels compared to controls. They then examined known sources of reactive oxygen species. No difference in aorta mitochondrial function was found between cohorts. However, the proteomic analysis identified 192 proteins that were differentially expressed in the aortas of Empa-treated mice. Among them, unbiased ingenuity pathway analysis detected top expression changes in signaling pathways involved in lipid and carbohydrate metabolism and connective tissue disorders. Of particular interest, the researchers found that SGLT2 inhibition resulted in downregulation of key proteins (0.285-fold change in xanthine dehydrogenase/oxidase expression) and pathways involved in reactive oxygen species biosynthesis.
The findings of the present investigation provide evidence that aging-related endothelial dysfunction and arterial stiffening are significantly ameliorated in a mouse model of aging upon treatment with SGLT2 inhibition. Specifically, a 6-week treatment with Empa resulted in greater eNOS phosphorylation and downregulation of vascular P-cofilin, F-actin, and expression of proteins associated with production of reactive oxygen species. Even though the impact of aging on vascular expression and function of SGLT2 are still unclear, the current findings stimulate the need for further clinical investigations to determine the potential role of SGLT2 inhibition as a therapeutic tool to delay or reverse vascular aging. Finding alternative approaches to treat and prevent CVD-related death in older individuals will be crucial as the population of adults aged 65 years and older is expected to grow an additional 44% by 2030.
More about sodium-glucose cotransporter-2 (SGLT2) inhibitors
SGLT2 inhibitors, also called gliflozins, are a class of medications that alter essential physiology of the nephron; unlike SGLT1 inhibitors that modulate sodium/glucose channels in the intestinal mucosa. The foremost metabolic effect appears to show that this pharmaceutical class inhibits reabsorption of glucose in the kidney and therefore lowers blood sugar. They act by inhibiting sodium-glucose transport protein 2 (SGLT2). SGLT2 inhibitors are used in the treatment of type II diabetes mellitus (T2DM). Apart from blood sugar control, gliflozins have been shown to provide significant cardiovascular benefit in T2DM patients. Several medications of this class have been approved or are currently under development. In studies on canagliflozin, a member of this class, the medication was found to enhance blood sugar control as well as reduce body weight and systolic and diastolic blood pressure.
Sodium Glucose cotransporters (SGLTs) are proteins that occur primarily in the kidneys and play an important role in maintaining glucose balance in the blood. SGLT1 and SGLT2 are the two most known SGLTs of this family. SGLT2 is the major transport protein and promotes reabsorption from the glomerular filtration glucose back into circulation and is responsible for approximately 90% of the kidney's glucose reabsorption. SGLT2 is mainly expressed in the kidneys on the epithelial cells lining the first segment of the proximal convoluted tubule. By inhibiting SGLT2, gliflozins prevent the kidneys' reuptake of glucose from the glomerular filtrate and subsequently lower the glucose level in the blood and promote the excretion of glucose in the urine (glucosuria).
The mechanism of action on a cellular level is not well understood. Work is underway to define this mechanism as a prodiuretic with great promise. However, it has been shown that binding of different sugars to the glucose site affects the orientation of the aglycone in the access vestibule. So when the aglycone binds it affects the entire inhibitor. Together these mechanisms lead to a synergistic interaction. Therefore, variations in the structure of both the sugar and the aglycone are crucial for the pharmacophore of SGLT inhibitors.









